Cas no 97825-81-5 (2-Naphthalenol, 6-iodo-)

2-Naphthalenol, 6-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 2-Naphthalenol, 6-iodo-
- 2-Hydrocy-6-iodonaphthalene
- 6-iodonaphthalen-2-ol
- 97825-81-5
- KWIKEUOFWNWERV-UHFFFAOYSA-N
- SCHEMBL1202866
- DTXSID80543026
- 2-iodo-6-hydroxy-naphthalene
- CS-0312290
- FT-0767649
- 6-iodo-2-naphthol
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- Inchi: InChI=1S/C10H7IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H
- InChI Key: KWIKEUOFWNWERV-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CC(=C2)I)C=C1O
Computed Properties
- Exact Mass: 269.95416g/mol
- Monoisotopic Mass: 269.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.2Ų
2-Naphthalenol, 6-iodo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219003647-500mg |
2-Iodo-6-naphthol |
97825-81-5 | 98% | 500mg |
$989.80 | 2023-08-31 | |
Alichem | A219003647-1g |
2-Iodo-6-naphthol |
97825-81-5 | 98% | 1g |
$1752.40 | 2023-08-31 |
2-Naphthalenol, 6-iodo- Related Literature
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Makoto Sako,Keigo Higashida,Ganesh Tatya Kamble,Kevin Kaut,Ankit Kumar,Yuka Hirose,Da-Yang Zhou,Takeyuki Suzuki,Magnus Rueping,Tomohiro Maegawa,Shinobu Takizawa,Hiroaki Sasai Org. Chem. Front. 2021 8 4878
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Ying Zhao,Haiming Yan,Hanwei Lu,Zhiliang Huang,Aiwen Lei Chem. Commun. 2016 52 11366
Additional information on 2-Naphthalenol, 6-iodo-
Professional Introduction to 2-Naphthalenol, 6-iodo-
The compound 2-Naphthalenol, 6-iodo- (CAS NO: 97825-81-5) is a derivative of naphthol with a hydroxyl group at the 2-position and an iodine atom at the 6-position on the naphthalene ring. This unique structure makes it a subject of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Recent studies have highlighted the potential of naphthol derivatives in drug discovery, particularly as templates for designing bioactive molecules. The presence of the iodine atom at the 6-position introduces additional reactivity and electronic effects, which can be leveraged in synthesizing complex molecules with desired pharmacological properties.
Research into 2-Naphthalenol, 6-iodo- has focused on its role in asymmetric catalysis and its applications in the synthesis of chiral compounds. The hydroxyl group at position 2 provides a directing site for various reactions, including nucleophilic aromatic substitution and electrophilic substitution, making it a versatile building block in organic synthesis.
Another area of interest is the use of naphthol derivatives in photoredox chemistry. The conjugated naphthalene system enables efficient light absorption, facilitating reactions that require photoexcitation. This property has been explored in the development of photocatalysts and light-driven redox processes.
Recent advancements in medicinal chemistry have also examined the potential of 2-Naphthalenol, 6-iodo- as a precursor for designing anti-inflammatory agents. The iodine atom at position 6 has been shown to influence the selectivity and efficacy of resulting compounds, making it a valuable component in drug development.
Furthermore, the compound's ability to undergo various coupling reactions has made it a useful intermediate in natural product synthesis. Its reactivity with transition metals, such as palladium, has been explored in cross-coupling reactions, leading to the formation of complex aromatic systems.
In summary, 2-Naphthalenol, 6-iodo- is a versatile and valuable compound in organic chemistry. Its unique structure, combining naphthol moieties with an iodine substituent, offers diverse reactivity and applications in drug discovery, synthetic chemistry, and materials science. Continued research into its properties and potential uses will undoubtedly yield further insights and innovations in these fields.
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